molecular formula C7H11N3O2 B13260023 5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13260023
M. Wt: 169.18 g/mol
InChI Key: ZXMUNAJLBKQMPU-UHFFFAOYSA-N
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Description

5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-methyl-1-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-4-10-5(2)6(7(11)12)8-9-10/h3-4H2,1-2H3,(H,11,12)

InChI Key

ZXMUNAJLBKQMPU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

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